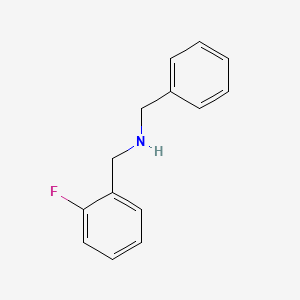

Benzyl-(2-fluoro-benzyl)-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl-(2-fluoro-benzyl)-amine is an organic compound that consists of a benzyl group attached to a 2-fluoro-benzyl group through an amine linkage

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-fluoro-benzyl)-amine typically involves the reaction of benzylamine with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+C6H4FCH2Cl→C6H5CH2NHCH2C6H4F+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, primary amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Chemistry: Benzyl-(2-fluoro-benzyl)-amine is used as a building block in organic synthesis. It can be used to prepare more complex molecules through various chemical reactions, such as coupling reactions and cyclization reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.

作用机制

The mechanism by which Benzyl-(2-fluoro-benzyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize reaction intermediates and facilitate certain chemical transformations.

相似化合物的比较

- Benzylamine

- 2-Fluorobenzylamine

- Benzyl-(4-fluoro-benzyl)-amine

Comparison: Benzyl-(2-fluoro-benzyl)-amine is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature can influence the compound’s reactivity, binding affinity, and selectivity in various applications. Compared to Benzylamine, the fluorinated derivative may exhibit enhanced stability and reactivity in certain chemical reactions. Compared to 2-Fluorobenzylamine, the additional benzyl group in this compound can provide increased steric bulk and hydrophobicity, which can affect its interactions with biological targets and its solubility in different solvents.

生物活性

Benzyl-(2-fluoro-benzyl)-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14FN and features a benzyl group with a fluorine atom located at the 2-position of the benzyl moiety. The presence of fluorine is known to influence the compound's electronic properties, enhancing its binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The fluorine atom may enhance binding through specific interactions, potentially increasing selectivity for particular enzyme classes.

- Protein-Ligand Interactions : Its structure allows it to serve as a probe in studying protein-ligand interactions, which is crucial for understanding drug mechanisms.

Research indicates that compounds with similar structures often target pathways involved in cancer therapies and other diseases, suggesting that this compound may have similar applications.

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

- Cancer Therapy : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth. For instance, derivatives have been synthesized and tested against the NCI 60-cell line panel, demonstrating significant growth inhibition (mean % inhibition above 50%) across various cancer types .

- Selective Inhibition : Studies have identified substituted aryl benzylamines as potent inhibitors for specific targets such as phosphodiesterase (PDE5) and topoisomerase II, which are critical in cancer treatment .

Case Studies and Research Findings

- Inhibition Studies : In a study involving benzylaminoacridine derivatives, compounds were synthesized and tested for dual inhibition of PDE5 and Topo II. The findings indicated that certain derivatives exhibited low micromolar inhibition, suggesting that modifications to the benzylamine scaffold can enhance therapeutic efficacy against cancer .

- Mechanism Exploration : Research utilizing fluorine-19 NMR spectroscopy has provided insights into how this compound interacts with biological targets. The unique properties imparted by the fluorine atom allow for detailed monitoring of these interactions, aiding in the design of more effective drugs .

- Comparative Analysis : A comparative study highlighted the differences between this compound and other similar compounds, such as cyclopentyl-(2-fluoro-benzyl)-amine. The latter was noted for its hydrophobic characteristics due to the cyclopentane group, which could influence its interaction with biological systems differently than this compound.

Summary of Biological Activities

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-87-2 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。